

Tioxolone: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioxolone, chemically known as 6-hydroxy-1,3-benzoxathiol-2-one, is a molecule of significant interest in medicinal chemistry and pharmacology. It is recognized as a potent inhibitor of carbonic anhydrase I and exhibits a wide range of biological activities, including anti-leishmanial, antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis of tioxolone, its key chemical properties, and its role in inducing mTOR-independent autophagy. Detailed experimental protocols, comprehensive data tables, and pathway visualizations are presented to support researchers in their exploration of this versatile compound.

Chemical Properties of Tioxolone

Tioxolone is a light yellow to beige crystalline powder.[4] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Tioxolone



Property	Value	Reference
IUPAC Name	6-hydroxy-1,3-benzoxathiol-2-one	[4]
Synonyms	Thioxolone	[3]
CAS Number	4991-65-5	[3]
Molecular Formula	C7H4O3S	[3]
Molecular Weight	168.17 g/mol	[2]
Appearance	Light yellow to beige powder	[4]
Melting Point	158-160 °C	[4][5]
Stability	Stable under normal temperatures and pressures.	[4]

Table 2: Solubility of Tioxolone

Solvent	Solubility	Reference
DMSO	≥ 34 mg/mL	[2]
Ethanol	~30 mg/mL	[3]
DMF	~30 mg/mL	[3]
Ethanol:PBS (pH 7.2) (1:9)	~0.1 mg/mL	[3]
Water	Insoluble	[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	[1]

Table 3: Spectroscopic Data of Tioxolone

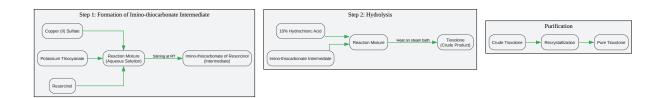


Spectroscopic Data	Value	Reference
UV λmax	233 nm	[3]
IR Spectrum	Available from various sources	[3]
¹H NMR	Data can be inferred from derivatives	[3]
¹³ C NMR	Data can be inferred from derivatives	[3]

Synthesis of Tioxolone

The primary and most cited method for the synthesis of tioxolone involves a two-step process starting from resorcinol. This process first involves the formation of an imino-thiocarbonate intermediate, which is subsequently hydrolyzed to yield the final product.

Logical Workflow for Tioxolone Synthesis



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Caption: Logical workflow for the two-step synthesis of tioxolone.



Experimental Protocol: Synthesis of Tioxolone from Resorcinol

Step 1: Synthesis of Imino-thiocarbonate of Resorcinol[6]

- Dissolve 11 g of resorcinol and 50 g of crystallized copper (II) sulfate in 250 ml of water in a suitable reaction vessel.
- While stirring at room temperature, add a solution of 40 g of potassium thiocyanate in 50 ml of water to the resorcinol solution.
- Continue stirring the mixture. The formation of black cupric thiocyanate will be observed, which will then turn colorless, indicating the completion of the thiocyanation reaction.[6]
- Remove the resulting cuprous thiocyanate by suction filtration and wash the precipitate with water.
- To the filtrate, add 50 ml of a 2 N sodium carbonate solution. This will cause the iminothiocarbonate of resorcinol to separate as a colorless crystalline solid.
- Collect the crystalline product by filtration. The expected yield is approximately 16 g.[6]

Step 2: Hydrolysis to Tioxolone[6]

- Prepare a 10% solution of the imino-thiocarbonate of resorcinol in 10% hydrochloric acid.
- Heat the solution on a steam bath for 15 minutes.
- Upon cooling, 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) will separate as fine crystals.
- Collect the crystals by filtration. The melting point of the purified product is 158°C.[6]

Purification:

The crude tioxolone can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a light yellow to beige powder.

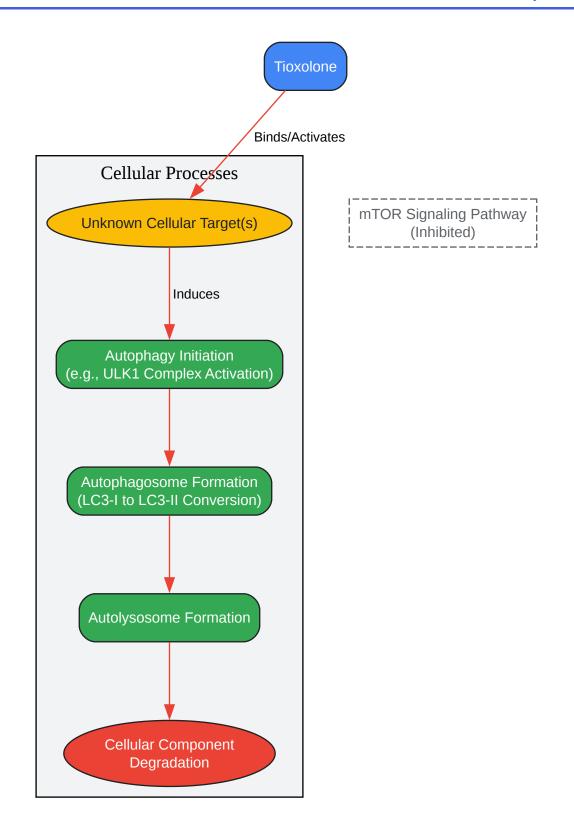


Signaling Pathway: Tioxolone-Induced Autophagy

Recent studies have demonstrated that tioxolone can induce autophagy, a cellular self-degradation process, through a mechanism that is independent of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[7] This mTOR-independent pathway is of significant interest for therapeutic applications, particularly in oncology.

Signaling Pathway Diagram: mTOR-Independent Autophagy





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Caption: Tioxolone induces autophagy via an mTOR-independent pathway.



The precise molecular targets of tioxolone in this pathway are still under investigation. However, it is understood that tioxolone promotes the formation of autophagosomes, indicated by the conversion of LC3-I to LC3-II, and reduces the expression of p62, a protein that is degraded during autophagy.[1] This activity suggests that tioxolone bypasses the classical mTOR-regulated autophagy initiation and directly influences the core autophagy machinery.

Conclusion

Tioxolone is a multifaceted compound with a well-defined synthesis route and a range of interesting chemical and biological properties. Its ability to be synthesized from readily available starting materials makes it an accessible molecule for further research and development. The discovery of its mTOR-independent mechanism for inducing autophagy opens up new avenues for its potential therapeutic applications, particularly in diseases where the mTOR pathway is dysregulated or where alternative autophagy induction mechanisms are sought. This guide provides a solid foundation for researchers to understand and further investigate the potential of tioxolone in various scientific and clinical contexts.

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